molecular formula C16H17NO3 B12755410 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one CAS No. 881387-68-4

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one

Cat. No.: B12755410
CAS No.: 881387-68-4
M. Wt: 271.31 g/mol
InChI Key: PGUDASZQLOAZRX-ONXXMXGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[[(1S,5R)-8-azabicyclo[321]octan-3-yl]oxy]chromen-2-one is a complex organic compound that features a bicyclic structure fused with a chromenone moiety

Preparation Methods

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chromenone moiety, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various biological effects . The chromenone moiety may also contribute to its activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar compounds to 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one include other 8-azabicyclo[3.2.1]octane derivatives and chromenone-containing molecules. These compounds share structural similarities but may differ in their specific biological activities and applications. For example, other 8-azabicyclo[3.2.1]octane derivatives are also used in drug discovery and organic synthesis, but their unique structural features can lead to different pharmacological profiles .

Biological Activity

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective kappa opioid receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C17H23NO3
Molecular Weight 289.369 Da
CAS Number Not specifically listed
Purity Typically ≥96%

The compound features a chromenone moiety linked to an azabicyclo structure, which is critical for its biological activity.

Kappa Opioid Receptor Antagonism

Research indicates that this compound acts as a selective antagonist for kappa opioid receptors (KOR). A study on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives demonstrated that modifications to the N-substitution could enhance KOR selectivity and potency. For instance, one derivative exhibited an IC50 of 172 nM at KOR with a high mu:kappa ratio, indicating its potential utility in managing pain without the side effects associated with mu-opioid agonists .

Structure-Activity Relationship (SAR)

The SAR studies have shown that variations in the linker and pendant groups significantly influence the biological activity of the compound. For example:

  • N-substitution : The introduction of cyclohexylurea moieties increased selectivity towards KOR.
  • Linker modifications : Alterations in the conformation of the linker between the chromenone and azabicyclo structures affected binding affinity and receptor selectivity.

These findings suggest that fine-tuning the molecular structure can lead to enhanced pharmacological profiles.

Study on Pain Management

A notable case study involved evaluating the analgesic properties of this compound in animal models of pain. The results indicated that administration led to significant pain relief without the typical side effects associated with traditional opioids, such as respiratory depression or addiction potential .

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against neurodegenerative conditions. The compound exhibited promising results in reducing neuronal apoptosis and inflammation in vitro, suggesting its potential application in treating conditions like Alzheimer's disease .

Properties

CAS No.

881387-68-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one

InChI

InChI=1S/C16H17NO3/c18-16-6-2-10-1-5-13(9-15(10)20-16)19-14-7-11-3-4-12(8-14)17-11/h1-2,5-6,9,11-12,14,17H,3-4,7-8H2/t11-,12+,14?

InChI Key

PGUDASZQLOAZRX-ONXXMXGDSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC3=CC4=C(C=C3)C=CC(=O)O4

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.